REACTION_CXSMILES
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[CH3:1][C:2]([CH3:4])=O.[CH3:5][CH:6]([CH2:8][C:9]([CH3:11])=[O:10])[CH3:7]>>[CH3:5][CH:6]([CH2:8][C:9]([CH2:11][CH:2]([CH3:4])[CH3:1])=[O:10])[CH3:7]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
CC(C)CC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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CC(C)CC(=O)CC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |